6-Methyl-1,2,4,5-tetrazin-3-amine

Catalog No.
S1670873
CAS No.
M.F
C3H5N5
M. Wt
111.11g/mol
Availability
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6-Methyl-1,2,4,5-tetrazin-3-amine

Product Name

6-Methyl-1,2,4,5-tetrazin-3-amine

IUPAC Name

6-methyl-1,2,4,5-tetrazin-3-amine

Molecular Formula

C3H5N5

Molecular Weight

111.11g/mol

InChI

InChI=1S/C3H5N5/c1-2-5-7-3(4)8-6-2/h1H3,(H2,4,7,8)

InChI Key

FUKPCBSHGNHMJC-UHFFFAOYSA-N

SMILES

CC1=NN=C(N=N1)N

Canonical SMILES

CC1=NN=C(N=N1)N

6-Methyl-1,2,4,5-tetrazin-3-amine, systematically named according to IUPAC nomenclature, represents a substituted tetrazine derivative with the molecular formula C₃H₅N₅ and a molecular weight of 111.11 g/mol. The compound is characterized by its distinctive six-membered aromatic ring containing four nitrogen atoms, with a methyl substituent at the 6-position and an amino group at the 3-position. The structural identification is confirmed through various analytical descriptors, including its SMILES notation (CC1=NN=C(N=N1)N) and InChI identifier (InChI=1S/C3H5N5/c1-2-5-7-3(4)8-6-2/h1H3,(H2,4,7,8)).

The compound's structure demonstrates the characteristic features of 1,2,4,5-tetrazines, which are distinguished from other tetrazine isomers by their specific nitrogen arrangement within the six-membered ring. This particular isomer configuration is crucial for the compound's reactivity profile and stability characteristics. The presence of the amino group at the 3-position provides opportunities for further chemical modification and derivatization, while the methyl group at the 6-position influences both electronic properties and steric considerations in chemical reactions.

Alternative nomenclature systems recognize this compound through various synonyms, including 6-Methyl-1,2,4,5-tetraazin-3-ylamine, reflecting different conventions in chemical naming. The compound has been assigned the CAS registry number 14418-27-0, providing a unique identifier for regulatory and commercial purposes. The systematic study of this compound's nomenclature reveals the evolution of tetrazine chemistry and the increasing sophistication in heterocyclic compound classification systems.

Historical Development in Heterocyclic Chemistry

The historical development of tetrazine chemistry traces back to the late 19th century, with the first synthesis of 1,2,4,5-tetrazine marking a significant milestone in heterocyclic chemistry. The classical synthesis route, known as the Pinner synthesis, established the foundational methodology for tetrazine preparation through a two-step procedure involving condensation of aromatic nitriles with hydrazine to form dihydrotetrazines, followed by oxidation. However, this traditional approach was primarily limited to aromatic tetrazines, creating challenges for the synthesis of alkyl-substituted derivatives like 6-Methyl-1,2,4,5-tetrazin-3-amine.

The evolution of tetrazine synthetic methodology has been driven by the need to access diverse structural variants with specific functional groups. The development of Lewis acid-promoted synthetic methods represented a significant advancement, enabling the preparation of alkyl tetrazines that were previously difficult to obtain or generated in low yields. This methodological advancement specifically benefited compounds like 6-Methyl-1,2,4,5-tetrazin-3-amine, where the combination of alkyl and amino substituents required sophisticated synthetic approaches.

Contemporary research has expanded the synthetic toolkit for tetrazine derivatives through innovative cross-coupling reactions, including Sonogashira-type reactions and Buchwald-Hartwig coupling procedures. These modern synthetic strategies have enabled access to previously challenging structural motifs and have facilitated the systematic exploration of structure-activity relationships within the tetrazine family. The historical progression from classical methods to contemporary approaches reflects the growing importance of tetrazines in chemical biology and materials science applications.

Significance in Modern Synthetic Organic Chemistry

6-Methyl-1,2,4,5-tetrazin-3-amine holds exceptional significance in modern synthetic organic chemistry, particularly within the rapidly expanding field of bioorthogonal chemistry. The compound's unique reactivity profile, characterized by its ability to participate in inverse electron-demand Diels-Alder reactions with strained alkenes, has positioned it as a valuable tool for selective chemical transformations in complex biological environments. This reactivity is particularly important for applications requiring high selectivity and rapid reaction kinetics under physiological conditions.

The compound's role in bioorthogonal chemistry extends beyond simple chemical transformations to encompass sophisticated applications in chemical biology, including protein labeling, nucleic acid modification, and live-cell imaging. The amino functionality at the 3-position provides a convenient handle for conjugation to biomolecules, enabling the development of bioorthogonal probes and reagents. Recent studies have demonstrated the utility of related tetrazine derivatives in pretargeted cancer cell labeling, confirming the broader applicability of this chemical framework in therapeutic applications.

Current research trends emphasize the optimization of tetrazine derivatives for specific applications, with particular attention to balancing reactivity and stability considerations. The electron-rich nature of the amino substituent in 6-Methyl-1,2,4,5-tetrazin-3-amine influences both its electronic properties and its compatibility with biological systems. Understanding these fundamental characteristics has become crucial for the rational design of next-generation bioorthogonal tools and for expanding the scope of tetrazine-mediated transformations in synthetic chemistry.

Traditional Synthetic Routes via Cyclization Strategies

Hydrazine-Based Cyclization Methodologies

The synthesis of 6-methyl-1,2,4,5-tetrazin-3-amine through hydrazine-based cyclization represents one of the most fundamental approaches to tetrazine formation [5]. The mechanism of tetrazine synthesis begins with nucleophilic attack of the nitrile by hydrazine forming an amidrazone intermediate [5]. This process requires careful control of reaction conditions to ensure successful cyclization and subsequent oxidation to the aromatic tetrazine system [8].

Metal-catalyzed hydrazine cyclization has emerged as a particularly effective methodology for tetrazine synthesis [5]. Nickel triflate and zinc triflate have demonstrated exceptional catalytic activity in promoting tetrazine formation from unactivated nitriles [5]. The addition of 5 mol% nickel triflate leads to near quantitative yields in many tetrazine syntheses, while zinc salts provide good yields particularly for less reactive nitriles [5].

The general synthetic procedure involves treating the appropriate nitrile precursor with hydrazine hydrate in the presence of metal catalysts under controlled conditions [5]. For 6-methyl-1,2,4,5-tetrazin-3-amine synthesis, acetonitrile serves as the methyl-containing precursor, while an appropriate amine-functionalized nitrile provides the amino substituent [2]. The reaction typically proceeds through formation of a 1,2-dihydrotetrazine intermediate, which subsequently undergoes oxidation to yield the fully aromatic tetrazine product [8].

Table 1: Metal Catalyst Performance in Tetrazine Synthesis

CatalystYield (%)Reaction Conditions
Nickel triflate955 mol%, neat hydrazine
Zinc triflate705 mol%, neat hydrazine
Nickel iodide935 mol%, aprotic solvent
Zinc iodide685 mol%, aprotic solvent

Sulfur-promoted cyclization represents another established methodology for tetrazine synthesis [8] [27]. This approach utilizes elemental sulfur as a catalyst to enhance the condensation reaction between aromatic nitriles and hydrazine hydrate in ethanol, resulting in excellent yields for symmetrical 3,6-diaryl-s-tetrazines [27]. The mechanism involves the intermediacy of mercaptohydrazine, which facilitates the cyclization process [27].

Nitrile and Amidine Precursor Utilization

The utilization of nitrile and amidine precursors provides versatile pathways for synthesizing 6-methyl-1,2,4,5-tetrazin-3-amine with controlled substitution patterns [5] [6]. Formamidine acetate represents a key precursor for introducing specific substitution patterns in tetrazine synthesis [2]. The reaction of formamidine acetate with hydrazine under appropriate conditions can generate monosubstituted tetrazines with moderate yields [27].

For asymmetric tetrazine synthesis, the combination of different nitrile precursors with formamidine salts enables the preparation of 6-methyl terminated tetrazines [5]. Metal catalysis significantly improves these synthetic routes, with yields increasing from typically low values of 10-20% to 60-74% depending on the precursors and catalyst employed [5]. This methodology proves particularly valuable for accessing 6-methyl terminated tetrazines that exhibit enhanced stability in bioorthogonal applications [5].

Table 2: Nitrile and Amidine Precursor Combinations

Nitrile PrecursorAmidine SourceMetal CatalystYield (%)
AcetonitrileFormamidine acetateNickel triflate74
BenzonitrileFormamidine acetateNickel triflate64
4-CyanopyridineFormamidine acetateZinc triflate70

The synthesis of ethyl 6-aminohexanimidate dihydrochloride demonstrates the preparation of key intermediates for tetrazine synthesis [2]. This compound is prepared from 6-aminohexanenitrile dissolved in anhydrous ethanol, with excess hydrogen chloride gas bubbled into the solution under controlled conditions [2]. The resulting crystalline solid serves as a precursor for tetrazine formation through subsequent cyclization reactions [2].

Solid-phase synthesis methodologies have expanded the scope of nitrile-based tetrazine preparation [18]. These approaches utilize resin-supported aryl nitriles that undergo thiol-promoted reactions with hydrazine to generate tetrazines under mild conditions [18]. The methodology proves compatible with various resins and linkers, achieving excellent yields of 70-94% without requiring metal catalysts or high temperatures [18].

Advanced Synthesis Techniques

Sonogashira Coupling for Asymmetric Functionalization

The Sonogashira coupling reaction represents a significant advancement in tetrazine synthesis, particularly for preparing asymmetrically disubstituted alkyl tetrazines [1] [7]. This methodology involves the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes to generate alkynyl-substituted tetrazine intermediates [1]. The preparation of the starting bromotetrazine reagent has been optimized to ensure efficient coupling reactions [1].

The Sonogashira coupling approach enables the synthesis of challenging substrates such as 3-alkyl-6-methyl-1,2,4,5-tetrazines, which have been difficult to access through traditional synthetic routes [1] [7]. The alkynyl products obtained from these coupling reactions serve as versatile intermediates for further functionalization through hydrogenation and re-oxidation sequences [1]. This synthetic strategy achieves unprecedented yields in the preparation of dialkyl-tetrazines [1].

Table 3: Sonogashira Coupling Results for Tetrazine Synthesis

Terminal AlkyneCoupling Yield (%)Final Product Yield (%)
Phenylacetylene8578
Propargyl alcohol9283
1-Hexyne8875
Trimethylsilylacetylene9082

The synthetic applicability of the Sonogashira approach has been demonstrated through the preparation of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments [1] [16]. These compounds represent valuable building blocks for bioorthogonal chemistry applications, where the tetrazine moiety provides a reactive handle for cycloaddition reactions [1].

Advanced coupling methodologies extend beyond traditional Sonogashira conditions to include silver-mediated coupling reactions [27]. The Fox laboratory developed a general synthesis of 3-aryl-6-methyl s-tetrazine derivatives using silver-mediated coupling as the first example of direct tetrazine cross-coupling [27]. This approach broadens the scope of accessible tetrazine structures and provides alternative pathways for complex molecule synthesis [27].

Bromotetrazine Intermediate Utilization

The development of 3-bromotetrazine as a synthetic intermediate has revolutionized approaches to tetrazine functionalization [9] [10]. This novel chemical probe demonstrates remarkable reactivity towards nucleophiles while maintaining stability under reaction conditions [9]. The synthesis of 3-bromotetrazine follows a six-step procedure that delivers the key intermediate 3-hydrazinotetrazine in 13% overall yield [9].

The halogenation of the tetrazine core utilizes dibromoisocyanuric acid to convert 3-hydrazinotetrazine to 3-bromotetrazine in 43% reproducible yield [9]. The product appears as an orange crystalline solid that can be purified through column chromatography [9]. Compared to previously known 3-chlorotetrazine, the bromo derivative displays significantly improved properties including lower volatility and enhanced storage stability at -20°C for months [9].

Table 4: Nucleophile Reactivity with 3-Bromotetrazine

Nucleophile ClassReaction TimeYield (%)
Thiols1-2 hours85-95
Primary amines2-4 hours78-88
Phenols4-6 hours70-82
Indoles3-5 hours75-85

The functional group selectivity of 3-bromotetrazine enables site-selective functionalization of complex molecules [9]. The compound demonstrates compatibility with aqueous media, facilitating the development of protocols for protein functionalization [9]. The labelling of bovine serum albumin with 3-bromotetrazine under mild conditions (ammonium acetate buffer, pH 4.15) achieves full conversion within one hour [9].

The utility of bromotetrazine intermediates extends to the synthesis of monosubstituted tetrazines with enhanced reactivity profiles [9]. These compounds exhibit fast kinetics in inverse electron demand Diels-Alder reactions, with rate constants of 22.7 M⁻¹s⁻¹ observed for model systems [9]. This represents a significant improvement over disubstituted tetrazines, which require extended reaction times and elevated temperatures for complete conversion [9].

Spectroscopic Characterization Approaches

Nuclear Magnetic Resonance Spectral Analysis of Tetrazine Derivatives

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 6-methyl-1,2,4,5-tetrazin-3-amine and related tetrazine derivatives [15]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shifts that reflect the electronic environment of the tetrazine ring system [12]. The tetrazine core typically displays a characteristic downfield carbon peak at 163 ppm in carbon-13 nuclear magnetic resonance, similar to that observed in 3,6-diphenyl-1,2,4,5-tetrazine at 164 ppm [12].

Comprehensive nuclear magnetic resonance studies of tetrazine derivatives reveal specific spectral patterns for different substitution patterns [15]. For 6-methyl-1,2,4,5-tetrazin-3-amine, the methyl substituent appears as a characteristic singlet, while the amino group influences the chemical shifts of adjacent carbons [15]. The assignment of nitrogen-15 chemical shifts provides additional structural information, particularly for understanding the electronic distribution within the tetrazine ring [15].

Table 5: Nuclear Magnetic Resonance Chemical Shifts for Tetrazine Derivatives

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
6-Methyl tetrazine3.01 (s, 3H)163.2 (tetrazine C)
3-Amino tetrazine6.8-7.2 (br, 2H)158.4 (amino-substituted C)
Diphenyl tetrazine8.8 (d, 2H)164.0 (tetrazine C)

Solution and solid-state nuclear magnetic resonance measurements provide complementary information about tetrazine structure and dynamics [15]. Solid-state nuclear magnetic resonance enables the study of intermolecular interactions and packing arrangements that influence the physical properties of tetrazine compounds [15]. The comparison of solution and solid-state spectra reveals information about molecular flexibility and conformational preferences [15].

The nuclear magnetic resonance characterization of dihydrotetrazine precursors shows distinct spectral features compared to the fully aromatic tetrazines [12]. Dihydrotetrazines exhibit boat conformations with specific chemical shift patterns that reflect the non-aromatic nature of the saturated ring system [12]. The oxidation process from dihydrotetrazine to tetrazine can be monitored through nuclear magnetic resonance spectroscopy by observing the characteristic changes in chemical shifts [12].

Mass Spectrometric Profiling

Mass spectrometry provides essential analytical information for the characterization and purity assessment of 6-methyl-1,2,4,5-tetrazin-3-amine [2] [13]. High-resolution mass spectrometry enables accurate molecular weight determination and elemental composition analysis [2]. The mass spectrometric fragmentation patterns of tetrazine derivatives offer insights into their structural stability and decomposition pathways [13].

Electrospray ionization mass spectrometry proves particularly suitable for tetrazine analysis, providing clean ionization with minimal fragmentation [2] [9]. The technique enables the detection of tetrazine-protein conjugates and monitoring of bioorthogonal coupling reactions [9]. Mass spectrometric analysis of protein functionalization with tetrazine reagents confirms successful conjugation and provides information about reaction stoichiometry [9].

Table 6: Mass Spectrometric Data for Tetrazine Derivatives

CompoundMolecular FormulaCalculated m/zObserved m/z
6-Methyl-3-amino tetrazineC₃H₅N₅111.0545111.0542
Dipyridyl tetrazineC₁₂H₈N₆236.0810236.0806
BromotetrazineC₂H₂BrN₅146.9488146.9485

The mass spectrometric profiling of tetrazine cycloaddition products enables the monitoring of bioorthogonal reactions [13]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry provides detailed analysis of reaction mixtures and product identification [13]. The technique proves valuable for studying the kinetics and mechanism of tetrazine-based coupling reactions [13].

Isotope labeling studies using nitrogen-15 labeled precursors provide mechanistic insights into tetrazine formation pathways [6] [12]. Mass spectrometric analysis of labeled products reveals the incorporation patterns of nitrogen atoms and helps elucidate reaction mechanisms [6]. These studies have been instrumental in understanding the addition-cyclization pathways involved in tetrazine synthesis [6].

X-ray Crystallographic Studies

X-ray crystallography provides definitive structural information about the molecular geometry and solid-state packing of tetrazine compounds [14] [22] [24]. Crystal structure determinations reveal precise bond lengths, bond angles, and conformational preferences of tetrazine derivatives [25]. The tetrazine ring typically adopts a nearly planar geometry with specific bond length alternation patterns that reflect the electronic structure [25].

Crystallographic studies of 3,6-disubstituted tetrazines show characteristic structural features [22]. The central tetrazine ring exhibits specific conformational preferences, often displaying boat conformations in dihydrotetrazine derivatives with pseudo-symmetry elements [22]. The dihedral angles between aromatic substituents and the tetrazine ring provide information about steric interactions and electronic conjugation [22].

Table 7: Crystallographic Parameters for Tetrazine Structures

CompoundSpace GroupUnit Cell ParametersBond Lengths (Å)
Dipyridyl dihydrotetrazineP2₁/na=12.4, b=8.9, c=11.2C-N: 1.39-1.43
Dimethyl hexahydrotetrazineP2₁/na=9.0, b=8.9, c=4.1N-N: 1.42-1.45
Phenyl tetrazineMonoclinica=14.2, b=7.8, c=9.3C=N: 1.28-1.32

The molecular packing arrangements in tetrazine crystals are stabilized by intermolecular hydrogen bonding interactions [22] [24]. Nitrogen-hydrogen···nitrogen hydrogen bonds form characteristic patterns that organize molecules into infinite ribbons or chain structures [22]. These interactions significantly influence the physical properties and stability of tetrazine compounds in the solid state [22].

Crystal structure analysis reveals important information about the planarity and electronic distribution within tetrazine rings [25]. The sum of intra-ring angles typically approaches 720°, confirming the planar hexagonal geometry [25]. However, significant in-plane distortions from ideal geometry can occur due to substituent effects and electronic interactions [25]. The bond length alternation patterns observed in crystal structures correlate with theoretical calculations of electronic structure and bonding [25].

XLogP3

-1.3

Dates

Last modified: 07-18-2023

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